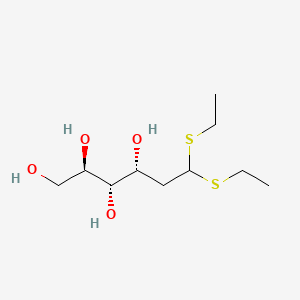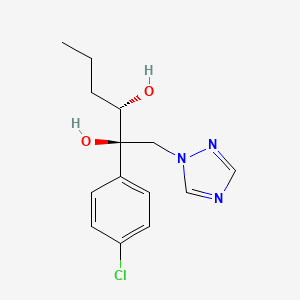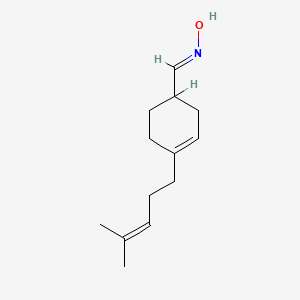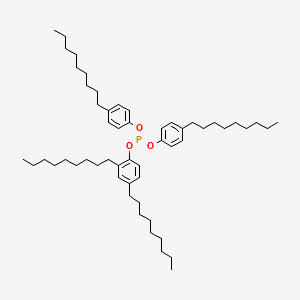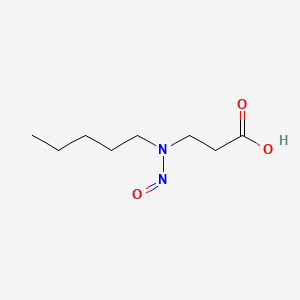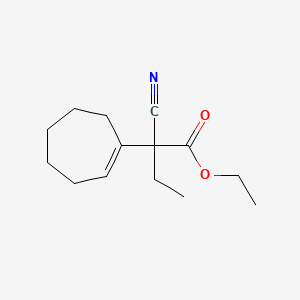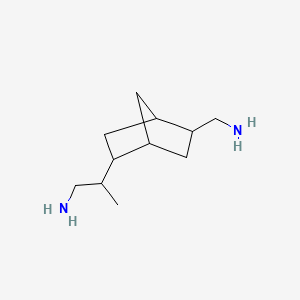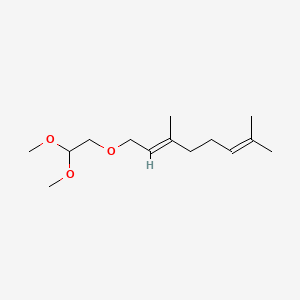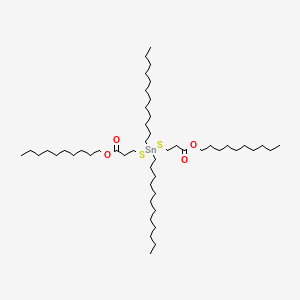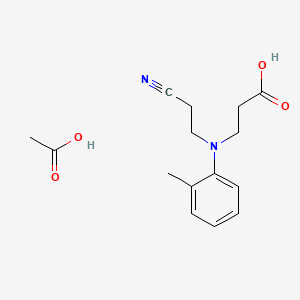
N-(2-Cyanoethyl)-O-methyl-N-phenyl-beta-alanine monoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Cyanoethyl)-O-methyl-N-phenyl-beta-alanine monoacetate is a synthetic organic compound that belongs to the class of beta-alanine derivatives This compound is characterized by the presence of a cyanoethyl group, a phenyl group, and an acetate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyanoethyl)-O-methyl-N-phenyl-beta-alanine monoacetate typically involves the following steps:
Starting Materials: The synthesis begins with beta-alanine, phenylamine, and 2-cyanoethanol as the primary starting materials.
Formation of N-Phenyl-beta-alanine: Beta-alanine is reacted with phenylamine under acidic conditions to form N-phenyl-beta-alanine.
Introduction of the Cyanoethyl Group: N-phenyl-beta-alanine is then reacted with 2-cyanoethanol in the presence of a suitable catalyst, such as sulfuric acid, to introduce the cyanoethyl group.
Esterification: The final step involves the esterification of the hydroxyl group with acetic anhydride to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for precise control of temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Cyanoethyl)-O-methyl-N-phenyl-beta-alanine monoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the cyanoethyl group, where nucleophiles such as hydroxide ions can replace the cyano group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Hydroxyethyl derivatives.
Aplicaciones Científicas De Investigación
N-(2-Cyanoethyl)-O-methyl-N-phenyl-beta-alanine monoacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(2-Cyanoethyl)-O-methyl-N-phenyl-beta-alanine monoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanoethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Cyanoethyl)-N-phenyl-beta-alanine: Lacks the ester group, making it less reactive in certain chemical reactions.
O-Methyl-N-phenyl-beta-alanine: Does not contain the cyanoethyl group, resulting in different chemical and biological properties.
N-Phenyl-beta-alanine monoacetate:
Uniqueness
N-(2-Cyanoethyl)-O-methyl-N-phenyl-beta-alanine monoacetate is unique due to the presence of both the cyanoethyl and ester groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
93893-66-4 |
|---|---|
Fórmula molecular |
C15H20N2O4 |
Peso molecular |
292.33 g/mol |
Nombre IUPAC |
acetic acid;3-[N-(2-cyanoethyl)-2-methylanilino]propanoic acid |
InChI |
InChI=1S/C13H16N2O2.C2H4O2/c1-11-5-2-3-6-12(11)15(9-4-8-14)10-7-13(16)17;1-2(3)4/h2-3,5-6H,4,7,9-10H2,1H3,(H,16,17);1H3,(H,3,4) |
Clave InChI |
UEECXLPUEDUXKN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1N(CCC#N)CCC(=O)O.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


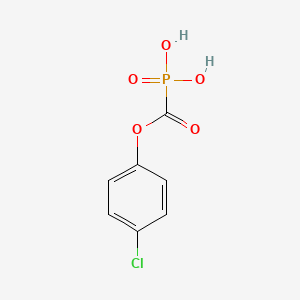
![2,2'-[[2-Methyl-1-(1-methylethyl)propyl]imino]bisethanol](/img/structure/B15178455.png)
